molecular formula C14H15FN4O2 B12229426 3-Fluoro-1-(3-methyl-4-oxo-3,4-dihydroquinazolin-2-yl)pyrrolidine-3-carboxamide

3-Fluoro-1-(3-methyl-4-oxo-3,4-dihydroquinazolin-2-yl)pyrrolidine-3-carboxamide

Cat. No.: B12229426
M. Wt: 290.29 g/mol
InChI Key: CXROHCDICAISJG-UHFFFAOYSA-N
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Description

3-Fluoro-1-(3-methyl-4-oxo-3,4-dihydroquinazolin-2-yl)pyrrolidine-3-carboxamide is a complex organic compound that belongs to the class of quinazolinone derivatives. Quinazolinones are known for their diverse biological activities, including anti-inflammatory, anticancer, and antimicrobial properties. This particular compound features a fluorine atom, a pyrrolidine ring, and a quinazolinone moiety, making it a unique and potentially valuable molecule for various scientific applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Fluoro-1-(3-methyl-4-oxo-3,4-dihydroquinazolin-2-yl)pyrrolidine-3-carboxamide typically involves multiple steps, including the formation of the quinazolinone core and the introduction of the fluorine atom and pyrrolidine ring. One common synthetic route involves the following steps:

    Formation of Quinazolinone Core: The quinazolinone core can be synthesized by reacting anthranilic acid with formamide under acidic conditions to form 2-aminobenzamide. This intermediate is then cyclized with an appropriate aldehyde to form the quinazolinone ring.

    Introduction of Fluorine Atom: The fluorine atom can be introduced via nucleophilic substitution reactions using fluorinating agents such as diethylaminosulfur trifluoride (DAST) or Selectfluor.

    Formation of Pyrrolidine Ring: The pyrrolidine ring can be synthesized by reacting an appropriate amine with a suitable ketone or aldehyde, followed by cyclization.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield, purity, and cost-effectiveness. Techniques such as continuous flow chemistry and automated synthesis may be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

3-Fluoro-1-(3-methyl-4-oxo-3,4-dihydroquinazolin-2-yl)pyrrolidine-3-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to form corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to reduce specific functional groups.

    Substitution: Nucleophilic and electrophilic substitution reactions can be performed to introduce or replace functional groups on the molecule.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, hydrogen peroxide.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Fluorinating Agents: Diethylaminosulfur trifluoride (DAST), Selectfluor.

Major Products

The major products formed from these reactions depend on the specific functional groups targeted and the conditions used. For example, oxidation may yield quinazolinone derivatives with additional oxygen-containing functional groups, while reduction may yield more saturated derivatives.

Scientific Research Applications

3-Fluoro-1-(3-methyl-4-oxo-3,4-dihydroquinazolin-2-yl)pyrrolidine-3-carboxamide has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: Studied for its potential biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.

    Medicine: Investigated for its potential therapeutic applications, particularly in the development of new drugs targeting specific diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 3-Fluoro-1-(3-methyl-4-oxo-3,4-dihydroquinazolin-2-yl)pyrrolidine-3-carboxamide involves its interaction with specific molecular targets and pathways. The quinazolinone moiety is known to interact with various enzymes and receptors, potentially inhibiting their activity or modulating their function. The fluorine atom may enhance the compound’s binding affinity and stability, while the pyrrolidine ring may contribute to its overall bioactivity.

Comparison with Similar Compounds

Similar Compounds

    Quinazolinone Derivatives: Compounds such as 2-methyl-4-oxo-3,4-dihydroquinazoline and 3-(4-fluorophenyl)-2-methylquinazolin-4(3H)-one share structural similarities with 3-Fluoro-1-(3-methyl-4-oxo-3,4-dihydroquinazolin-2-yl)pyrrolidine-3-carboxamide.

    Pyrrolidine Derivatives: Compounds like 1-(3-fluorophenyl)pyrrolidine and 3-(pyrrolidin-1-yl)quinazolin-4(3H)-one also exhibit structural similarities.

Uniqueness

The uniqueness of this compound lies in its combination of a fluorine atom, a pyrrolidine ring, and a quinazolinone moiety. This combination imparts distinct chemical and biological properties, making it a valuable compound for various scientific research applications.

Properties

Molecular Formula

C14H15FN4O2

Molecular Weight

290.29 g/mol

IUPAC Name

3-fluoro-1-(3-methyl-4-oxoquinazolin-2-yl)pyrrolidine-3-carboxamide

InChI

InChI=1S/C14H15FN4O2/c1-18-11(20)9-4-2-3-5-10(9)17-13(18)19-7-6-14(15,8-19)12(16)21/h2-5H,6-8H2,1H3,(H2,16,21)

InChI Key

CXROHCDICAISJG-UHFFFAOYSA-N

Canonical SMILES

CN1C(=O)C2=CC=CC=C2N=C1N3CCC(C3)(C(=O)N)F

Origin of Product

United States

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